molecular formula C8H9NO3 B014764 1-(2-Nitrophenyl)ethanol CAS No. 3205-25-2

1-(2-Nitrophenyl)ethanol

Cat. No. B014764
CAS RN: 3205-25-2
M. Wt: 167.16 g/mol
InChI Key: DSDBYQDNNWCLHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Nitrophenyl)ethanol involves fractional crystallization of its diastereoisomeric (1S)-camphanates, with the absolute stereochemistry determined using the Horeau kinetic resolution procedure and confirmed by X-ray crystallography of its (1S)-camphanate ester (Corrie et al., 1992). An improved synthesis method reduces side-products, highlighting the need for efficient purification techniques (Hashmi et al., 2006).

Molecular Structure Analysis

The molecular structure of 1-(2-Nitrophenyl)ethanol and its complexes has been explored through various techniques including X-ray diffraction. Studies have provided detailed insights into the crystal structure and hydrogen bonding patterns, contributing to a deeper understanding of its molecular interactions (Kochetov & Kuz’mina, 2007).

Chemical Reactions and Properties

1-(2-Nitrophenyl)ethanol undergoes photochemical reactions to form 2-nitroso compounds through a mechanism that was thoroughly investigated using laser flash photolysis and time-resolved infrared spectroscopy, revealing the formation of transient intermediates and providing insight into potential energy surfaces for these reactions (Gáplovský et al., 2005).

Physical Properties Analysis

The physical properties of 1-(2-Nitrophenyl)ethanol, including its crystal structure, have been analyzed in detail. The structure of molecular complexes reveals the formation of hydrogen bonds and other interactions that are essential for understanding its physical characteristics and reactivity (Kochetov & Kuz’mina, 2007).

Scientific Research Applications

  • Caged ATP Synthesis : Diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate, synthesized from 1-(2-Nitrophenyl)ethanol, have potential use in drug discovery and pharmacological research (Corrie et al., 1992).

  • Mass Spectral Fragmentation Study : Isotopomers of 1-(2-nitrophenyl)ethyl phosphates aid in understanding the effects of isotopic substitution on the mass spectral fragmentation of 1-(2-nitrophenyl)ethanol (Corrie, 1996).

  • Heterocyclization Reactions : 2-(4-nitrophenyl)oxirane amino derivatives, related to 1-(2-Nitrophenyl)ethanol, have shown potential in forming various heterocyclic compounds like 1,3-oxazolidin-2-one and morpholin-2,3-dione (Palchikov, 2015).

  • Pharmaceutical Ingredient Recovery : Nanofiltration has been used to recover high-value pharmaceutical ingredients from waste ethanol, demonstrating a viable method for production cycle closure (Martínez et al., 2012).

  • Muon-Spin Resonance Experiments : An improved synthesis method for 2-(4-propylphenyl)ethanol, which is structurally similar to 1-(2-Nitrophenyl)ethanol, enhances the efficiency of large-scale production for specific resonance experiments (Hashmi et al., 2006).

  • Ultrasound in Chemical Reactions : The influence of ultrasound on the base-catalyzed hydrolysis of 4-nitrophenyl acetate in aqueous ethanol has been investigated, providing insights into solute-solvent interactions (Salmar et al., 2006).

  • Fluorescence Emissions in Organic Compounds : Nitro-substituted α,ω-diphenylpolyene compounds, like 1-(2-Nitrophenyl)ethanol, exhibit unique fluorescence emissions, aiding in understanding twisted intramolecular charge transfer states (Singh et al., 1999).

  • RNA Model Cleavage : Research involving Zn(II)-catalyzed cleavage of an RNA model in ethanol shows significant acceleration, suggesting the potential for enzymatic catalysis enhancement (Liu et al., 2007).

  • Real-Time Holographic Studies : Investigations into azo dye diffusion in nematic liquid crystal hosts, utilizing substances similar to 1-(2-Nitrophenyl)ethanol, shed light on grating formation and relaxation mechanisms (Sabet & Khoshsima, 2010).

  • Photochemical Reaction Mechanisms : The photochemical reaction of 2-nitrobenzyl alcohols, akin to 1-(2-Nitrophenyl)ethanol, involves dual proton transfer pathways, influencing the reaction medium and pH conditions (Gáplovský et al., 2005).

Safety And Hazards

1-(2-Nitrophenyl)ethanol is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

While specific future directions for 1-(2-Nitrophenyl)ethanol are not mentioned in the search results, its use in the design of photolabile precursors of glutamate suggests potential applications in the field of biochemistry and drug design.

properties

IUPAC Name

1-(2-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDBYQDNNWCLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)ethanol

CAS RN

3205-25-2
Record name 1-(2-Nitrophenyl)ethanol
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Record name 3205-25-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-nitrophenyl)ethan-1-ol
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Synthesis routes and methods I

Procedure details

NaBH4 (3.24 g, 85.60 mmol) was slowly added to a solution of 2′-nitroacetophenone NAP (3.74 g, 22.65 mmol) in a mixture of methanol (34 mL) and dioxane (22 mL). The reaction mixture was stirred at room temperature for one hour and then diluted with ethyl acetate (100 mL) and washed with water (25 mL). The organic layer was dried with Na2SO4, filtered, and concentrated in vacuo to yield 1-(2-nitrophenyl)ethanol dC.13a (3.49 g, 92%) as a white powder.
Name
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 137 g (1 mole) of o-nitrotoluene, 120 g of paraformaldehyde, 34 g of potassium hydroxide and 500 ml of dimethyl formamide containing 0.7% by weight of water is stirred at 30° C. for 1.5 hours and then at 55° C. for 1 hour. The reaction mixture is processed as described in Example 1 to obtain 35 g of o-nitrophenylethanol, 20 g of o-nitrotoluene and 35 g of bis-methylol compounds. The bis-methylol compounds were identified by gas chromatographical mass spectrum (GCMS) analysis.
Quantity
137 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
ET John - Journal of the Chemical Society, Perkin Transactions 1, 1992 - pubs.rsc.org
1 -(2-Nitrophenyl)ethanol was resolved by fractional crystallisation of its diastereoisomeric (1S)-cam-phanates. The absolute stereochemistry of the (S)-alcohol was determined using …
Number of citations: 52 0-pubs-rsc-org.brum.beds.ac.uk
JET Corrie - Journal of Labelled Compounds and …, 1996 - Wiley Online Library
Nitration of 1‐phenylethyl acetate with NH 4 NO 3 ‐trifluoroacetic anhydride gave a mixture of ortho‐ and para‐nitro products, which were separable by chromatography after …
JET Corrie, JH Kaplan, B Forbush, DC Ogden… - Photochemical & …, 2016 - Springer
The photolysis quantum yield, Q p , of 1-(2-nitrophenyl)ethyl phosphate (caged P i ) measured in the near-UV (342 nm peak with 60 nm half-bandwidth) is 0.53 and is based on results …
S Thompson, MC Fawcett, LB Pulman… - … & Photobiological Sciences, 2006 - Springer
A convenient and rapid method for the photo-regulation of the proteolytic enzyme α-chymotrypsin is described. When α-chymotrypsin is coated with photolytic 1-(2-nitrophenyl)ethanol …
M Gaplovsky, YV Il'ichev, Y Kamdzhilov… - Photochemical & …, 2005 - pubs.rsc.org
Irradiation of 2-nitrobenzyl alcohol (1, R = H) and 1-(2-nitrophenyl)ethanol (1, R = Me) in various solvents yields 2-nitroso benzaldehyde (4, R = H) and 2-nitroso acetophenone (4, R = …
Number of citations: 119 0-pubs-rsc-org.brum.beds.ac.uk
B Rasmussen, JB Christensen - The Open Organic Chemistry …, 2013 - benthamopen.com
A series of mono protected α, ω-diamines protected with photolabile carbamates has been synthesized by reaction between the corresponding α, ω-diamines and either o-nitrobenzyl or …
Number of citations: 5 benthamopen.com
P Li, Y Song, CM Dong - Polymer Chemistry, 2018 - pubs.rsc.org
Controlled polymerization to synthesize hyperbranched polypeptides (HBPPs) with tunable degree of branching (DB) and molecular weight (MW) is still challenging in synthetic …
Number of citations: 15 0-pubs-rsc-org.brum.beds.ac.uk
CH Self, S Thompson - Nature medicine, 1996 - nature.com
The ability to activate biological macromolecules remotely, at specific locations and times, will allow the manipulation of a wide range of cellular activities and give rise to many practical …
Number of citations: 78 0-www-nature-com.brum.beds.ac.uk
C Xing, L Liu, Z Shi, Y Li, S Wang - Advanced Functional …, 2010 - Wiley Online Library
A new water‐soluble zwitterionic oligofluorene bearing carboxylic acid and quaternary ammonium as pendant groups (OF‐1) is synthesized and characterized. It forms aggregates by …
K Belligund, T Mathew, JR Hunt… - Journal of the …, 2019 - ACS Publications
Facile synthesis of a new series of 2,2′-bis(trifluoroacetyl) azoxybenzene derivatives and trifluoromethylated benzo[c]isoxazoline systems, along with trifluoroacetyl nitrosobenzene …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk

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